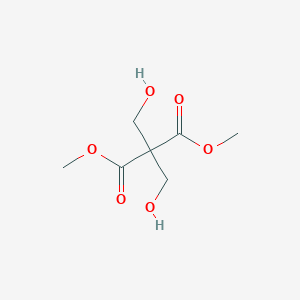

Dimethyl 2,2-bis(hydroxymethyl)malonate

Overview

Description

Dimethyl 2,2-bis(hydroxymethyl)malonate (D2BM) is an organic compound with a molecular formula of C6H10O6. It is an important intermediate in the synthesis of many organic compounds, including drugs, polymers, and fragrances. It is also known as 2,2-dimethyl-2,2-bis(hydroxymethyl)malonate, dimethyl-2,2-bis(hydroxymethyl)malonate, or simply dimethylmalonate. D2BM is a colorless to pale yellow liquid with a faint odor. It is soluble in water, alcohols, and other organic solvents.

Scientific Research Applications

Synthesis of Oligonucleotide Glycoconjugates : It serves as a key building block in the synthesis of oligonucleotide glycoconjugates with different sugar units, enhancing the potential for creating diverse glycosylated molecules (Katajisto, Heinonen, & Lönnberg, 2004).

Battery Technology : In lithium ion batteries, derivatives of dimethyl malonate, specifically Bis(trimethylsilyl) 2-fluoromalonate, improve capacity retention and cycling performance, indicating potential for rechargeable battery enhancements (Lyu et al., 2019).

Synthesis of Cyclopropane Derivatives : The compound is used in synthesizing Dimethyl 2phenylcyclopropane-1,1Dicarboxylate, which could have applications in waste disposal (Goudreau, Marcoux, & Charette, 2011).

Anticonvulsant Research : Dimethyl 2,2-bis-(3-oxobutyl)malonate has shown anticonvulsant activity, indicating its potential in the development of new anticonvulsant drugs (Nicholson et al., 1994).

Cancer Research : A compound found in Kombucha, dimethyl 2-(2-hydroxy-2-methoxypropilidine) malonate, has shown effectiveness in suppressing cancer cells, suggesting potential in cancer treatment research (Taupiqurrohman, Rezaldi, Amalia, & Suryani, 2022).

Synthesis of Nucleoside Analogues : It has been used in the synthesis of carba analogues of nucleosides, contributing to the exploration of novel nucleoside structures (Hřebabecký & Holý, 1999).

Mechanism of Action

Target of Action

Dimethyl 2,2-bis(hydroxymethyl)malonate is a reagent used in the synthesis of various compounds . The primary targets of this compound are acetals, aldehydes, and ketones . These targets play a crucial role in many biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (acetals, aldehydes, and ketones) to prepare 1,3-dioxanes . This interaction involves a series of chemical reactions that result in the formation of new bonds and the breaking of old ones, leading to the creation of 1,3-dioxanes.

Biochemical Pathways

Given its role in the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones , it can be inferred that it plays a part in the metabolic pathways involving these compounds.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the synthesis of 1,3-dioxanes from acetals, aldehydes, and ketones . This synthesis could potentially influence various biochemical processes, given the role of these compounds in metabolism.

properties

IUPAC Name |

dimethyl 2,2-bis(hydroxymethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O6/c1-12-5(10)7(3-8,4-9)6(11)13-2/h8-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOILECYJGFXOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)